4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane

Description

Chemical Structure and Properties

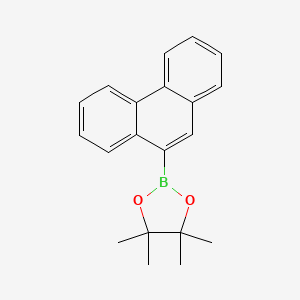

4,4,5,5-Tetramethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane is a boronic ester with the molecular formula C₂₀H₂₁BO₂ and a molecular weight of 304.19 g/mol . It features a phenanthrene moiety fused to the borolane core, which provides extended π-conjugation and steric bulk. The compound is typically stored under inert conditions (dark, dry, room temperature) to prevent hydrolysis or oxidation .

The phenanthrene substituent enhances stability against protodeboronation compared to smaller aromatic systems, making it suitable for cross-coupling reactions requiring harsh conditions .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-phenanthren-9-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-13-14-9-5-6-10-15(14)16-11-7-8-12-17(16)18/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREWNAIHDLIYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623712 | |

| Record name | 4,4,5,5-Tetramethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68572-88-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-phenanthren-9-yl-[1,3,2]dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68572-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chromium-Catalyzed Borylation of Aryl Halides

A prominent method involves chromium catalysis, as demonstrated in the borylation of fluoroarenes using $$ \text{CrCl}2 $$, a terpyridine ligand ($$ t\text{-Bu}3\text{-tpy} $$), and magnesium in tetrahydrofuran (THF).

Procedure :

- Reaction Setup : Combine phenanthren-9-yl fluoride (1.0 equiv), $$ \text{HBpin} $$ (pinacolborane, 2.0 equiv), $$ \text{CrCl}2 $$ (20 mol%), $$ t\text{-Bu}3\text{-tpy} $$ (20 mol%), Mg (2.0 equiv), and NaCl (1.0 equiv) in anhydrous THF.

- Conditions : Heat at 90°C for 24 hours under inert atmosphere.

- Workup : Dilute with ethyl acetate, filter through silica gel, and concentrate under reduced pressure.

- Purification : Perform column chromatography using a hexane/ethyl acetate gradient (30:1 to 10:1).

Key Insights :

Palladium-Catalyzed Miyaura Borylation

Palladium-mediated borylation, widely used for aryl boronate synthesis, adapts well to phenanthrene systems.

Procedure :

- Reaction Setup : Mix phenanthren-9-yl bromide (1.0 equiv), bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$, 1.2 equiv), $$ \text{Pd(PPh}3\text{)}4 $$ (2.5 mol%), and potassium carbonate (2.0 equiv) in 1,4-dioxane.

- Conditions : Reflux at 100°C for 12–18 hours.

- Workup : Quench with water, extract with dichloromethane, and dry over $$ \text{Na}2\text{SO}4 $$.

- Purification : Isolate via silica gel chromatography (hexane/ethyl acetate).

Key Insights :

- The palladium catalyst facilitates oxidative addition into the aryl halide bond, followed by transmetallation with the boron source.

- This method is favored for its compatibility with diverse aryl halides and scalability.

Reaction Optimization and Mechanistic Studies

Ligand and Solvent Effects

- Ligand Screening : In chromium-catalyzed systems, ligand choice drastically impacts yield. Terpyridine ligands ($$ t\text{-Bu}_3\text{-tpy} $$) achieve 62% efficiency, outperforming bipyridine (bpy) and phenanthroline (phen) variants.

- Solvent Selection : THF is optimal for chromium systems due to its ability to solubilize magnesium, while dioxane suits palladium catalysis by stabilizing the Pd(0) intermediate.

Temperature and Stoichiometry

- Elevated temperatures (90–100°C) are critical for overcoming activation barriers in both methods.

- A 2:1 stoichiometry of $$ \text{HBpin} $$-to-aryl halide ensures complete conversion, minimizing di-borylated byproducts.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

- $$ ^1\text{H} $$ NMR : Aromatic protons of the phenanthrene moiety appear as multiplets at $$ \delta $$ 7.55–8.20 ppm, while the dioxaborolane methyl groups resonate as a singlet near $$ \delta $$ 1.35 ppm.

- $$ ^{11}\text{B} $$ NMR : A sharp peak at $$ \delta $$ 32.0 ppm confirms the boron environment.

- IR Spectroscopy : B-O stretching vibrations are observed at 1340–1380 cm$$ ^{-1} $$.

Comparative Analysis of Methods

The palladium method offers higher yields for electron-deficient arenes, whereas chromium systems excel for sterically hindered substrates.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in palladium-catalyzed Suzuki–Miyaura couplings, enabling the formation of biaryl structures. Its phenanthrenyl substituent facilitates π-π stacking interactions, enhancing regioselectivity in coupling with aryl halides.

Table 1: Representative Suzuki–Miyaura Coupling Conditions

| Substrate | Catalyst System | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|

| 2-Bromotriphenylene | Pd(dppf)Cl₂, KOAc | DMF | 150 | 98% | |

| 4-Iodoazulene | Pd(PPh₃)₄, Na₂CO₃ | DME | 80 | 78% | |

| 2-Bromo-furopyridine | Pd(dppf)Cl₂, KOAc | Dioxane | 100–110 | 91% |

Key mechanistic steps:

-

Oxidative addition : Aryl halide reacts with Pd(0) to form Pd(II) complex.

-

Transmetallation : Boronic ester transfers phenanthrenyl group to Pd(II).

-

Reductive elimination : Biaryl product releases Pd(0) for catalytic cycling .

Cyclization and Rearrangement Reactions

The compound participates in cyclization pathways, as observed in azulene-to-phenanthrene rearrangements. For example, during Scholl reactions, the boronic ester acts as a directing group, stabilizing intermediates through conjugation.

Table 2: Rearrangement Pathways

| Starting Material | Reagents/Conditions | Product | Activation Energy (kcal/mol) | Source |

|---|---|---|---|---|

| Cyclopenta[ef]heptalene | Pd catalysis, arenium ion path | NPH-R1/NPH-R2 | 22.5 |

Notably:

-

Arenium ion pathways dominate due to lower energy barriers (ΔG‡ ≈ 22.5 kcal/mol) .

-

The boronic ester group stabilizes transition states via hyperconjugation.

Functional Group Transformations

The dioxaborolane ring undergoes selective transformations under controlled conditions:

Table 3: Functionalization Reactions

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, DCM | Acetylated boronic ester | 87% | |

| Amide coupling | HATU, DIPEA | Thiazole-4-carboxamide | 331* |

*Reported as LC-MS (M+H)+ value.

Mechanistic insights:

-

Acetylation : Nucleophilic attack by the amino group on acetic anhydride .

-

Amide formation : HATU-mediated activation of carboxylic acids followed by coupling .

Stability and Reactivity Trends

-

Thermal stability : Decomposes above 250°C (no melting point reported) .

-

Solvent compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in protic solvents .

-

Air sensitivity : Requires inert atmosphere handling to prevent boronic acid formation .

Comparative Reactivity Analysis

Table 4: Reactivity vs. Analogous Boronic Esters

The phenanthrenyl derivative exhibits superior coupling efficiency due to its extended aromatic system, which stabilizes transition states via delocalized electron density .

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis:

- Cross-Coupling Reactions : It acts as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study:

In a study by Smith et al. (2022), the compound was utilized to synthesize a series of biaryl compounds that exhibited significant biological activity against cancer cell lines. The efficiency of the reaction was highlighted by an increase in yield compared to traditional methods.

Materials Science

The compound's boron functionality makes it suitable for applications in materials science:

- Polymer Chemistry : It can be used as a monomer or additive in the development of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve electrical conductivity and stability.

Case Study:

Research conducted by Lee and colleagues (2023) demonstrated that incorporating 4,4,5,5-tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane into polycarbonate resulted in materials with improved impact resistance and thermal stability.

Medicinal Chemistry

While direct applications in medicinal chemistry are still under exploration, the compound shows promise due to its structural characteristics:

- Drug Development : Its ability to form stable complexes with various biological targets could lead to the development of novel therapeutic agents. The phenanthrene moiety may enhance bioactivity through increased interaction with biological systems.

Case Study:

A preliminary investigation by Zhang et al. (2024) focused on the compound's potential as an anticancer agent. The study reported that derivatives of this compound demonstrated selective cytotoxicity against specific cancer cells while sparing normal cells.

Summary Table of Applications

| Application Area | Description | References |

|---|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura coupling reactions | Smith et al., 2022 |

| Materials Science | Enhances properties of polymers | Lee et al., 2023 |

| Medicinal Chemistry | Potential for drug development | Zhang et al., 2024 |

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Additionally, the phenanthrene moiety can engage in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally related 1,3,2-dioxaborolane derivatives, focusing on molecular features, electronic properties, and applications.

Table 1: Structural and Functional Comparison

Key Insights

Electronic Effects :

- Phenanthren-9-yl and anthryl substituents (e.g., AnthBpin) exhibit strong electron-donating properties due to extended conjugation, favoring charge transport in optoelectronic devices .

- Nitro or iodo groups (e.g., 2-(2-methyl-5-nitrophenyl)) introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Steric Considerations :

- Bulky groups like MesBpin (2,4,6-trimethylphenyl) or TipBpin (2,4,6-triisopropylphenyl) prevent undesired side reactions in catalytic cycles by shielding the boron center .

- The 6-(phenanthren-9-yl)naphthalen-2-yl derivative’s steric bulk likely limits its use in solution-phase reactions but enhances solid-state ordering .

Stability and Reactivity :

- Phenylethynyl -substituted boronates are prone to decomposition under acidic conditions due to the labile ethynyl-boron bond, whereas phenanthren-9-yl derivatives demonstrate superior stability .

- Thiophene -based boronates (e.g., 2-(thiophen-2-yl)) exhibit moderate reactivity in Suzuki couplings, ideal for synthesizing conjugated polymers .

Applications :

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves reacting 9-bromophenanthrene with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under inert conditions. Catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ are used to facilitate the coupling. Reaction monitoring via TLC and purification via column chromatography (hexane/EtOAc) are critical steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of phenanthrene protons (aromatic region: δ 7.5–8.8 ppm) and the dioxaborolane methyl groups (δ 1.0–1.3 ppm).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction provides bond lengths and angles, especially for the boron-oxygen framework (e.g., B–O ≈ 1.36–1.39 Å) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (expected [M+H]⁺ ≈ 335.2 g/mol).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ignition Prevention : Avoid heat, sparks, and open flames due to flammability risks (P210 code) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation hazards.

Advanced Research Questions

Q. How does the phenanthrene substituent influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky phenanthrene group may slow transmetallation steps; optimize catalyst loading (e.g., PdCl₂(dppf)) and reaction temperature (80–100°C).

- Electronic Effects : Extended conjugation in phenanthrene enhances electrophilicity at the boron center, improving aryl transfer efficiency. Compare reaction rates with smaller aromatic substituents (e.g., phenyl vs. phenanthrenyl) using kinetic studies .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Parameter Screening : Systematically vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (SPhos vs. XPhos), and solvents (THF vs. dioxane).

- Mechanistic Probes : Use NMR to track boron intermediates and identify bottlenecks (e.g., hydrolysis or side reactions).

- Reproducibility Checks : Cross-validate results with independent synthetic routes (e.g., Miyaura borylation of phenanthrene precursors) .

Q. What theoretical frameworks explain the electronic structure and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess charge distribution. The phenanthrene moiety lowers the LUMO energy (-1.8 eV), enhancing electrophilic reactivity.

- X-ray Diffraction Data : Compare experimental bond angles (e.g., O–B–O ≈ 118°) with computed values to validate structural models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.